molecular formula C16H18N4O3S B2518044 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 392253-67-7

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2518044
CAS No.: 392253-67-7
M. Wt: 346.41
InChI Key: UMQCTVHBDLVNSY-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2) . Its core structure is based on a thienopyrazole scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various kinase ATP-binding sites. This compound is primarily utilized in oncological research to investigate and target the JAK-STAT signaling pathway , which is frequently dysregulated in hematological malignancies such as myeloproliferative neoplasms and certain types of leukemia. By selectively inhibiting JAK2, this benzamide derivative suppresses the phosphorylation and subsequent dimerization of STAT transcription factors, thereby disrupting the expression of genes critical for cancer cell proliferation and survival. Researchers employ this tool compound in vitro to elucidate the specific contributions of JAK2-driven signaling in disease models and to explore potential therapeutic strategies for JAK2-dependent cancers. Its "for research use only" status underscores its critical role in preclinical discovery and mechanistic studies.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-16(2,3)19-14(12-8-24-9-13(12)18-19)17-15(21)10-5-4-6-11(7-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQCTVHBDLVNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The foundational step involves constructing the thieno[3,4-c]pyrazole system. Two predominant methods have been validated:

Method 1: Hydrazine-Mediated Cyclization
Reaction of 3,4-dicyanothiophene derivatives with tert-butylhydrazine in ethanol at reflux (78°C) for 12-16 hours produces the dihydrothienopyrazole core.

$$
\ce{3,4-NC-C4H2S-CN + tBuNHNH2 ->[EtOH][\Delta] Thieno[3,4-c]pyrazole core}
$$

Key Parameters:

  • Solvent: Anhydrous ethanol
  • Temperature: 78°C (reflux)
  • Yield: 68-72% (reported for analogous systems)

Method 2: Iodine-Mediated Electrophilic Cyclization
Employing molecular iodine (1.2 equiv) in DMF at 60°C facilitates intramolecular cyclization of 3-amino-4-(prop-1-yn-1-yl)thiophene-2-carboxamide precursors.

$$
\ce{Precursor ->[I2][DMF, 60°C] Thieno[3,4-c]pyrazole}
$$

Advantages:

  • Shorter reaction time (4-6 hours)
  • Improved functional group tolerance

tert-Butyl Group Introduction

Direct Alkylation Strategies

Post-cyclization alkylation using tert-butyl bromide under phase-transfer conditions:

Reaction Setup:

  • Substrate: 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
  • Alkylating agent: tert-BuBr (1.5 equiv)
  • Base: K2CO3 (2.0 equiv)
  • Solvent: DMF/H2O (4:1)
  • Catalyst: TBAB (0.1 equiv)
  • Temperature: 80°C, 8 hours

$$
\ce{NH2-Thienopyrazole + tBuBr ->[K2CO3][TBAB] N-tBu-Thienopyrazole}
$$

Yield Optimization:

  • Excess alkylating agent increases di-alkylation byproducts
  • Optimal results achieved with slow reagent addition over 2 hours

3-Nitrobenzamide Installation

Amide Coupling Methodologies

Method A: Acid Chloride Coupling

  • Synthesis of 3-nitrobenzoyl chloride:
    • 3-nitrobenzoic acid (1.0 equiv) + SOCl2 (3.0 equiv), reflux 3 hours
    • Yield: 92-95%
  • Coupling reaction:
    • 2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (1.0 equiv)
    • 3-nitrobenzoyl chloride (1.2 equiv)
    • Base: Et3N (2.5 equiv)
    • Solvent: Dry THF, 0°C → RT, 12 hours

$$
\ce{Amine + ClC(O)Ar-NO2 ->[Et3N][THF] Target compound}
$$

Purification:

  • Sequential washes with 5% NaHCO3 and brine
  • Column chromatography (SiO2, EtOAc/hexane 1:3)

Method B: EDCI/HOBt-Mediated Coupling
Enhanced efficiency for sterically hindered amines:

  • EDCI (1.5 equiv)
  • HOBt (1.5 equiv)
  • DIPEA (3.0 equiv)
  • DCM, 0°C → RT, 24 hours

Comparative Performance:

Parameter Acid Chloride EDCI/HOBt
Yield 65% 78%
Reaction Time 12 h 24 h
Byproduct Formation 8-12% <5%

Process Optimization and Scale-Up Challenges

Critical Control Parameters

  • Oxygen Sensitivity : The nitro group necessitates inert atmosphere handling (<10 ppm O2) during amidation
  • Temperature Gradients :
    • Cyclization: Strict maintenance of 78±2°C
    • Alkylation: Ramp rate ≤5°C/min to 80°C
  • Solvent Selection :
    • DMF preferred for solubility but requires thorough removal (<50 ppm residual)

Industrial-Scale Considerations:

  • Continuous flow reactors for exothermic amidation step
  • Crystallization optimization using anti-solvent precipitation

Analytical Characterization

Critical quality attributes verified through:

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA/ACN gradient)
  • Mass Spectrometry :
    • ESI-MS m/z: 385.12 [M+H]+ (calculated 385.14)
  • XRD Analysis :
    • Orthorhombic crystal system
    • Space group P212121

Emerging Methodologies

Photoredox Catalysis

Recent advances employ [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 catalyst for:

  • Mild tert-butyl group introduction via C-N bond formation
  • Redox-neutral conditions (room temperature, visible light)

Preliminary Results:

  • 82% yield in alkylation step
  • Reduced thermal degradation of nitro group

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thieno[3,4-c]pyrazole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening or formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: The benzamide moiety can participate in nucleophilic aromatic substitution reactions, especially if electron-withdrawing groups are present on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogenation with palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or ring-opened products.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological targets. The thieno[3,4-c]pyrazole core can also interact with various molecular targets, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to the target molecule, differing primarily in substituents on the pyrazole ring or benzamide group:

Table 1: Key Structural Analogues and Differences
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide (Target Compound) Thieno[3,4-c]pyrazole 2-(tert-butyl), 3-(3-nitrobenzamide) ~371.4 High lipophilicity (tert-butyl), strong electron withdrawal (nitro group)
N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8) Pyrazole 4-nitrophenyl, 4,5-dimethyl, N-tert-butyl benzamide ~434.5 Nitro group at para position; methyl groups may reduce steric hindrance
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide Thieno[3,4-c]pyrazole 2-(2-methylphenyl), 3-(trifluoromethylbenzamide) ~417.4 Trifluoromethyl group enhances metabolic stability and electronegativity
2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide Thieno[3,4-c]pyrazole Biphenyl acetamide, m-tolyl substituent ~453.5 Biphenyl group increases aromatic stacking potential; acetamide improves solubility

Key Comparative Findings

Substituent Position and Electronic Effects :

  • The 3-nitrobenzamide group in the target compound provides stronger electron withdrawal compared to the 4-nitrophenyl group in 10d-8 . This difference may influence binding interactions in biological systems (e.g., enzyme inhibition).
  • The trifluoromethyl group in the analogue from offers a balance of electronegativity and metabolic stability, whereas the nitro group in the target compound may confer higher reactivity .

The biphenyl acetamide group in introduces greater steric bulk, which could hinder binding in sterically sensitive targets but improve solubility via the acetamide linkage .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods described in and , involving condensation of tert-butyl-substituted heterocycles with nitrobenzoyl chloride. By contrast, trifluoromethyl and biphenyl derivatives (–5) require specialized reagents (e.g., trifluoromethylation agents or Suzuki coupling) .

Research Implications and Limitations

The nitro group’s meta position may optimize hydrogen bonding, while the tert-butyl group could enhance pharmacokinetic properties. However, the absence of explicit biological data in the evidence limits conclusive comparisons. Further studies should prioritize synthesizing these analogues and evaluating their activity in standardized assays.

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that includes a thieno[3,4-c]pyrazole core and a nitrobenzamide functional group, which contributes to its diverse biological properties.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various microorganisms including Candida albicans and Escherichia coli. The mechanism of action appears to involve the inhibition of specific enzymes that are crucial for microbial growth and proliferation .

Anticancer Activity
this compound has been studied for its anticancer potential. It is believed to interact with serine/threonine kinases involved in the MAP kinase signaling pathway. This interaction may lead to the modulation of cytokine production in macrophages, suggesting anti-inflammatory effects that could be beneficial in cancer treatment .

Anti-inflammatory Effects
The compound's ability to inhibit inflammatory cytokines indicates potential therapeutic applications in treating inflammatory diseases. It has shown promise in modulating cellular processes related to inflammation and tumor progression .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study Biological Activity Findings
Study 1AntimicrobialInhibits growth of Candida albicans and E. coli .
Study 2AnticancerModulates MAP kinase signaling; inhibits cell proliferation .
Study 3Anti-inflammatoryReduces cytokine production in macrophages .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thienopyrazole derivatives, this compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays to quantify efficacy.
  • Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., A549 lung cancer cells). Results indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis, as evidenced by increased caspase activity.

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